2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a chlorobenzyl group, a methoxybenzylidene group, and a hydrazinecarbothioamide moiety
Preparation Methods
The synthesis of 2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 4-chlorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate benzylidene compound. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new hydrazone derivatives.
Scientific Research Applications
2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
2-((2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(3-methylphenyl)-2-oxoacetamide: This compound has a similar structure but with an ethoxy group instead of a methoxy group.
2-((2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide: This compound contains additional chlorine atoms on the phenyl ring.
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: This compound belongs to the class of coumarins and has a different core structure but shares the chlorobenzyl group.
Properties
Molecular Formula |
C16H16ClN3O2S |
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Molecular Weight |
349.8g/mol |
IUPAC Name |
[(E)-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C16H16ClN3O2S/c1-21-14-7-4-12(9-19-20-16(18)23)8-15(14)22-10-11-2-5-13(17)6-3-11/h2-9H,10H2,1H3,(H3,18,20,23)/b19-9+ |
InChI Key |
QKLZUPKPHGXROQ-DJKKODMXSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)N)OCC2=CC=C(C=C2)Cl |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=S)N)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)N)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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